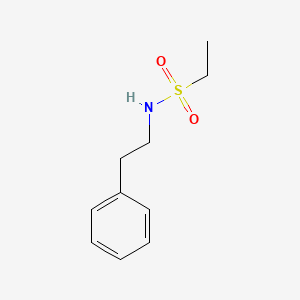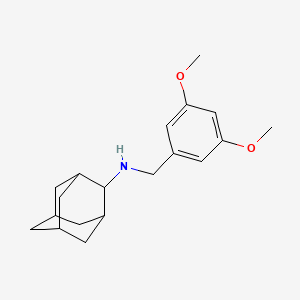![molecular formula C12H12N2O3S B5738026 (3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as MNTX, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNTX is a member of the phenethylamine class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. By binding to the mu-opioid receptor, this compound blocks the binding of these endogenous opioids, which results in a decrease in the activation of the receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the rewarding effects of opioids and to block the development of tolerance and dependence. This compound has also been found to decrease the severity of withdrawal symptoms in animals that have been chronically exposed to opioids. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its selectivity and potency as a mu-opioid receptor antagonist. This makes it a useful tool for studying the role of the mu-opioid receptor in various physiological processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor but do not produce the side effects associated with traditional opioid drugs. Another area of interest is the use of this compound as a tool for studying the role of the mu-opioid receptor in addiction and other physiological processes. Additionally, there is potential for the development of new formulations of this compound that are more soluble and easier to administer in lab experiments.
Métodos De Síntesis
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 5-nitro-2-thiophenemethanol. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. The yield of this compound from this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a selective and potent antagonist of the mu-opioid receptor, which is involved in the regulation of pain and reward. This makes this compound a promising candidate for the development of new analgesic and addiction treatment drugs.
Propiedades
IUPAC Name |
3-methoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-3-9(7-10)13-8-11-5-6-12(18-11)14(15)16/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUHNVWUVIMQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)

![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
